2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

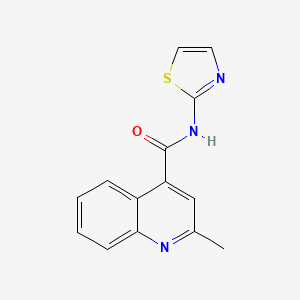

2-Methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a heterocyclic carboxamide derivative featuring a quinoline core substituted at the 2-position with a methyl group and at the 4-position with an amide linkage to a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name |

2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-8-11(10-4-2-3-5-12(10)16-9)13(18)17-14-15-6-7-19-14/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEACVVJKGMPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Quinoline Derivative Preparation: The quinoline moiety can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reaction: The final step involves coupling the thiazole and quinoline derivatives through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Halogenated quinoline or thiazole derivatives.

Scientific Research Applications

2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Biology: The compound is studied for its role in modulating biological pathways and enzyme activities.

Materials Science: It is explored for its use in organic electronics and as a building block for functional materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets:

DNA Binding: The compound can intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis.

Receptor Modulation: The compound may act on specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

a. 2-(3-Methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide (Y042-3643)

- Structural Difference: A 3-methoxyphenyl group replaces the 2-methyl substituent on the quinoline ring.

- Impact : The electron-donating methoxy group enhances solubility in polar solvents and may influence binding interactions in biological targets due to increased electron density.

- Synthesis: Similar coupling strategies are used, but starting from 2-(3-methoxyphenyl)quinoline-4-carboxylic acid.

b. N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

- Structural Difference: Both the quinoline (3,4-dimethylphenyl) and thiazole (3,4-dichlorophenyl) rings bear additional substituents.

- Impact : The hydrophobic chloro and methyl groups may improve membrane permeability but reduce aqueous solubility. This compound is reported as a supplier-listed analog with uncharacterized bioactivity.

Variations in the Heterocyclic Amide Moiety

a. 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structural Difference: The quinoline core is replaced with an isoxazole ring.

- This compound is an immunomodulatory agent inspired by leflunomide.

b. 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide

- Structural Difference: A simple benzamide replaces the quinoline system.

- Impact: The lack of a quinoline ring reduces planarity and π-stacking capability, as evidenced by crystallographic studies showing weaker intermolecular hydrogen bonding compared to quinoline analogs.

Substituent Modifications on the Thiazole Ring

a. 2-Methyl-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

- Structural Difference : A methyl group is added at the 4-position of the thiazole ring.

- Impact : Steric hindrance from the methyl group may affect conformational flexibility and target binding, though specific activity data are unavailable.

b. N-[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: Low yields in the synthesis of this compound suggest the need for optimized coupling conditions or alternative reagents (e.g., EDC/HOBt instead of HATU).

- Biological Potential: While direct activity data for the target compound are lacking, structural analogs like the isoxazole derivative ( ) and thiophene-containing analog ( ) highlight the therapeutic relevance of this chemical scaffold.

- Crystallographic Insights : Tools such as SHELX and ORTEP-3 ( ) are critical for confirming molecular geometries and intermolecular interactions, particularly for validating hydrogen-bonding patterns in analogs like the 2-fluorobenzamide derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.